(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester is a chemical compound belonging to the class of biphenyl derivatives. It is characterized by the presence of an ethyl ester functional group attached to a biphenyl structure with specific substituents, namely a chlorine atom and a hydroxyl group. This compound is often studied for its potential applications in medicinal chemistry and organic synthesis.
The compound falls under several classifications based on its structure and properties:
The synthesis of (1,1'-biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester typically involves several steps:
The synthesis can be performed under controlled conditions, often requiring specific temperatures and catalysts to facilitate the reactions. For example, chlorination may require low temperatures to control the reaction rate and minimize side products.
The molecular structure of (1,1'-biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester can be represented as follows:
The compound exhibits specific physical properties that can be measured:
(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester can participate in various chemical reactions:
These reactions are typically carried out under controlled laboratory conditions using appropriate solvents and catalysts to ensure high yields and selectivity.
The mechanism of action for (1,1'-biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester primarily relates to its interactions in biological systems:
Research indicates that compounds within this class may exhibit significant biological activity due to their ability to modulate specific biochemical pathways .
Relevant data from studies indicate that these properties are crucial for determining the compound's behavior in various applications .
(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester has several scientific uses:
Biphenyl scaffolds represent a privileged structural motif in medicinal chemistry due to their inherent capacity for three-dimensional target engagement and conformational versatility. The orthogonal orientation of the two aromatic rings enables unique spatial interactions with biological targets, facilitating high-affinity binding that linear scaffolds cannot achieve. This geometric feature is exploited in numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, where the biphenyl moiety contributes significantly to cyclooxygenase inhibition through optimal positioning of pharmacophoric elements [5]. The scaffold's rigidity simultaneously reduces entropic penalties upon target binding while allowing limited rotational freedom for induced-fit interactions [5].
Structurally, the 1,1'-biphenyl-3-acetic acid core in "(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester" positions the acetic acid chain at the meta position relative to the inter-ring bond. This configuration creates distinctive vectorial orientations for substituent presentation compared to para-substituted analogues. The scaffold's chemical robustness allows extensive functionalization at multiple positions (ortho, meta, para across both rings), enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and steric bulk [5]. Natural product evolution further validates this scaffold's biological relevance, as evidenced by biaryl-containing compounds like vancomycin, which rely on biphenyl-like structures for antimicrobial activity through complex target recognition [5].
Table 1: Therapeutic Agents Featuring Biphenyl Scaffolds
Compound Name | Therapeutic Application | Key Structural Features |
---|---|---|
Flurbiprofen | NSAID (Anti-inflammatory) | 2-Fluoro-biphenyl acetic acid derivative |
Sonidegib | Basal cell carcinoma treatment | Biphenyl carboxamide scaffold |
Adapalene | Retinoid (Acne treatment) | Biphenyl carboxylic acid derivative |
Vancomycin (partial core) | Glycopeptide antibiotic | Biaryl ether linkage |
The strategic incorporation of chloro and hydroxy substituents at the 4' and 5 positions respectively in the biphenyl scaffold induces distinct electronic and steric modifications that profoundly influence target engagement. The 4'-chloro substituent functions as a potent sigma-electron withdrawing group, generating localized electron deficiency in ring B. This polarization enhances dipole-dipole interactions with complementary binding pockets and influences the molecule's overall electrostatic potential surface [1] [2]. Positioned ortho to the inter-ring bond, the chloro group introduces significant torsional effects that restrict rotational freedom about the C1'-C1 bond axis. This conformational modulation can enhance binding selectivity by pre-organizing the molecule into bioactive conformations, potentially reducing the entropic cost of target binding [5].
The 5-hydroxy group on ring A introduces dual functionality: (1) as a hydrogen bond donor via its proton in acidic environments or when engaged in strong hydrogen bonds, and (2) as a hydrogen bond acceptor through its oxygen lone pairs. This group significantly enhances water solubility relative to non-hydroxylated biphenyls and provides a critical anchor point for interactions with enzymatic catalytic residues [2]. Under physiological conditions, this substituent exhibits moderate acidity (predicted pKa ~9.5-10.5), enabling potential ionization in microenvironments with elevated pH. The ortho-positioning of the hydroxy group relative to the acetic acid side chain facilitates intramolecular hydrogen bonding, potentially stabilizing specific conformers and influencing overall molecular topology [7].
Table 2: Electronic and Steric Effects of Key Substituents
Substituent | Position | Electronic Effect | Steric Consequence | Biological Implications |
---|---|---|---|---|
Chloro (-Cl) | 4' (Ring B) | Strong σ-withdrawal, π-donation | Moderate ortho steric bulk (A-value 0.43) | Enhanced membrane permeability; Conformational restriction |
Hydroxy (-OH) | 5 (Ring A) | Moderate π-donation, H-bonding | Minimal steric demand | Target binding via H-bond networks; Solubility modulation |
The synergistic interplay between these substituents creates a multifaceted pharmacophore: the electron-withdrawing chloro group amplifies the phenolic character of the 5-hydroxy group, while the hydroxy group mitigates excessive lipophilicity imparted by the chloro substituent. This balanced electronic profile is crucial for optimizing membrane permeability while maintaining aqueous solubility—a fundamental challenge in bioactive molecule design [2] [7]. Molecular modeling suggests the para-chloro/meta-hydroxy configuration creates an optimal dipole moment (estimated μ ≈ 2.8-3.2 D) for penetration through lipid bilayers while retaining sufficient polarity for solubility in biological fluids (>50 μg/mL predicted).
Esterification of carboxylic acid functionalities represents a sophisticated prodrug strategy to overcome inherent pharmacokinetic limitations. The ethyl ester moiety in "(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester" serves as a transient masking group that significantly modifies absorption and distribution parameters. Compared to the parent carboxylic acid, the ethyl ester derivative exhibits enhanced lipophilicity (predicted logP increase of ~1.0-1.5 log units), facilitating passive diffusion across biological membranes, particularly the intestinal epithelium where absorption of ionized acids is often negligible [3] [7]. This lipophilicity enhancement is quantified by the ester's calculated partition coefficient (ClogP ≈ 3.8 versus ≈2.3 for the acid), placing it within the optimal range for oral bioavailability.
Metabolic conversion occurs predominantly via carboxylesterase-mediated hydrolysis in hepatic and intestinal tissues, exhibiting a controlled release profile that avoids rapid peak concentrations associated with immediate-release formulations. The ethyl ester strikes a critical balance between metabolic stability and convertibility: methyl esters undergo excessively rapid hydrolysis (t₁/₂ < 15 minutes in human plasma), while bulkier esters (isopropyl, benzyl) may exhibit incomplete conversion. Ethyl esters typically demonstrate plasma half-lives of 30-90 minutes, providing sustained release of the active acid [7]. This metabolic timing aligns with gastrointestinal transit, maximizing systemic exposure to the active metabolite.
Table 3: Comparative Pharmacokinetic Properties of Carboxylic Acid Derivatives
Compound Form | logP (Predicted) | Aqueous Solubility (μg/mL) | Metabolic Lability | Primary Conversion Site |
---|---|---|---|---|
Carboxylic Acid | ~2.3 | <10 (pH 7.4) | N/A | N/A |
Ethyl Ester | ~3.8 | 25-50 | Moderate (t₁/₂ 30-90 min) | Liver/Intestinal Mucosa |
Methyl Ester | ~3.2 | >100 | High (t₁/₂ <15 min) | Plasma |
Tert-butyl Ester | ~4.5 | <5 | Very Low | Not converted |
The carbamate effect observed in ester isosteres provides insight into the ethyl ester's stability profile. Unlike carbamates (which generally follow hydrolysis rates: aryl-OCO-NHalkyl ≫ alkyl-OCO-NHalkyl), carboxylic acid esters exhibit intermediate metabolic stability sufficient for systemic distribution before significant hydrolysis occurs [7]. This controlled hydrolysis is particularly advantageous for compounds targeting hepatic or inflammatory tissues where carboxylesterase concentrations are elevated. Furthermore, the ethyl ester group minimally perturbs the molecule's steric profile compared to bulkier prodrug moieties, preserving the bioactive conformation required for target engagement [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7